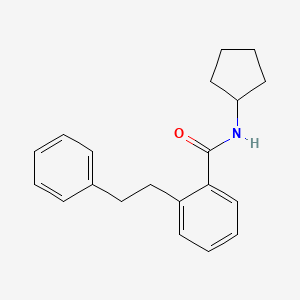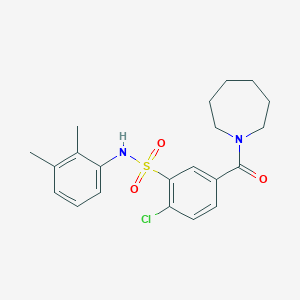
N-cyclopentyl-2-(2-phenylethyl)benzamide
描述
CP 55,940 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. It was first synthesized in the early 1990s and has since been used extensively in research to study the endocannabinoid system and its potential therapeutic applications.
作用机制
CP 55,940 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by CP 55,940 leads to a variety of physiological effects, including analgesia, neuroprotection, appetite stimulation, and modulation of mood and behavior.
Biochemical and Physiological Effects:
CP 55,940 has a variety of biochemical and physiological effects, including:
1. Activation of the CB1 receptor: CP 55,940 acts as a potent agonist of the CB1 receptor, leading to the activation of downstream signaling pathways.
2. Analgesia: CP 55,940 has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
3. Neuroprotection: CP 55,940 has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury.
4. Appetite stimulation: CP 55,940 has been shown to increase food intake in animal models and may be useful in the treatment of conditions such as cachexia and anorexia.
5. Modulation of mood and behavior: CP 55,940 has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
CP 55,940 has several advantages and limitations for lab experiments:
Advantages:
1. Potent agonist of the CB1 receptor: CP 55,940 is a potent agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system.
2. Wide range of effects: CP 55,940 has a wide range of effects, making it useful for studying a variety of physiological processes.
Limitations:
1. Potency: CP 55,940 is a highly potent compound, which can make it difficult to determine the optimal concentration for experiments.
2. Specificity: CP 55,940 is not a selective agonist of the CB1 receptor and can also activate other receptors, which can complicate data interpretation.
未来方向
There are several areas of future research for CP 55,940, including:
1. Development of more selective agonists: The development of more selective agonists of the CB1 receptor could help to elucidate the specific physiological processes that are regulated by the endocannabinoid system.
2. Clinical trials: Further clinical trials are needed to determine the potential therapeutic applications of CP 55,940.
3. Mechanistic studies: Mechanistic studies are needed to better understand the molecular and cellular mechanisms underlying the effects of CP 55,940.
4. Use of animal models: The use of animal models can help to further elucidate the physiological effects of CP 55,940 and its potential therapeutic applications.
In conclusion, CP 55,940 is a potent agonist of the CB1 receptor that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of CP 55,940 and to develop more selective agonists of the CB1 receptor.
科学研究应用
CP 55,940 has been used extensively in research to study the endocannabinoid system and its potential therapeutic applications. Some of the areas of research include:
1. Pain management: CP 55,940 has been shown to have analgesic properties and may be useful in the treatment of chronic pain.
2. Neuroprotection: CP 55,940 has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury.
3. Appetite stimulation: CP 55,940 has been shown to increase food intake in animal models and may be useful in the treatment of conditions such as cachexia and anorexia.
4. Anxiety and depression: CP 55,940 has been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
N-cyclopentyl-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(21-18-11-5-6-12-18)19-13-7-4-10-17(19)15-14-16-8-2-1-3-9-16/h1-4,7-10,13,18H,5-6,11-12,14-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGROKPQHSXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B3499296.png)
![2-(methylthio)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3499303.png)
![N-benzyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B3499313.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3499320.png)

![N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3499331.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3499339.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3499344.png)

![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3499361.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3499362.png)
![4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3499377.png)
![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B3499382.png)
![2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3499401.png)